N-Methylmethanesulfonamide
Overview
Description
N-Methylmethanesulfonamide is an organic compound with the molecular formula C₂H₇NO₂S. It is a colorless to almost colorless liquid that is soluble in water, alcohol, and ether. This compound is commonly used as a reagent in organic synthesis, particularly in acylation and amination reactions. It also serves as a catalyst, surfactant, and solvent in various industrial applications .
Mechanism of Action
Target of Action
N-Methyl methanesulfonamide, also known as N-Methylmethane sulfonamide or N-Methylmethanesulfonamide, is a compound that has been used as a pharmaceutical or pesticide intermediate Sulfonamide-based compounds have been known to exhibit antimicrobial activity, suggesting potential targets could be bacterial enzymes or structures .
Mode of Action
By competing with PABA, sulfonamides prevent the production of folic acid, which is essential for bacterial growth .
Biochemical Pathways
This interference prevents the bacteria from producing essential proteins and DNA, thereby inhibiting their growth .
Pharmacokinetics
Its properties such as boiling point (118°c/03mmHg), density (1194±006 g/cm3), and specific gravity (128) suggest that it is a relatively stable compound .
Result of Action
The result of N-Methyl methanesulfonamide’s action would likely be the inhibition of bacterial growth, given its potential role as an antimicrobial agent. By interfering with the synthesis of folic acid, it would prevent the bacteria from producing necessary proteins and DNA, thereby stopping their proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction is typically carried out in an organic solvent such as ethanol at a low temperature (0°C) to control the exothermic nature of the reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction. The solvent is removed under vacuum, and the residue is purified by dilution with dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment with continuous monitoring of temperature and pressure to ensure safety and efficiency. The product is then subjected to distillation and purification processes to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-Methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed
Major Products
Oxidation: Methanesulfonic acid.
Reduction: Methylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
N-Methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for acylation and amination reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a catalyst, surfactant, and solvent in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar structure but lacks the methyl group.
N-Methylmethanesulfonanilide: Contains an aniline group instead of a methyl group.
N-Methylmethanesulfonyl chloride: Contains a chloride group instead of an amide group
Uniqueness
This compound is unique due to its specific reactivity and solubility properties. Its ability to act as both a nucleophile and electrophile makes it versatile in various chemical reactions. Additionally, its solubility in water and organic solvents enhances its applicability in different research and industrial settings .
Properties
IUPAC Name |
N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNHTTIUNATJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152112 | |
Record name | Methanesulfonamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-85-6 | |
Record name | N-Methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonamide, N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methylmethanesulfonamide?
A: this compound has the molecular formula C2H7NO2S and a molecular weight of 125.17 g/mol. []
Q2: What is the conformational preference of this compound in the solid state?
A: X-ray crystallography at low temperature revealed that this compound adopts a gauche conformation in the solid state, with both the methyl group and the amide hydrogen atom in a gauche orientation relative to the sulfonyl methyl group. [, ]
Q3: Can you describe the dissolution behavior of this compound?
A: While specific dissolution rate data is not provided in the papers, this compound is known to be a polar liquid at room temperature, suggesting good solubility in polar solvents like water. [, ]
Q4: How does the introduction of a pyrazoline ring at the C5 position of Rosuvastatin, using N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide as a starting material, impact antimicrobial and anti-inflammatory activity?
A: Research suggests that incorporating a pyrazoline ring at the C5 position of Rosuvastatin, derived from N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide, can lead to compounds with significant antimicrobial and anti-inflammatory activities. Notably, compounds with specific substituents on the pyrazoline ring displayed potent inhibition against various pathogenic organisms and exhibited promising anti-inflammatory effects in a carrageenan-induced rat paw oedema model. []
Q5: How does modifying the this compound moiety in Sumatriptan derivatives impact their vasoconstriction properties?
A: Studies on Sumatriptan, a drug used for migraine treatment, and its derivatives indicate that modifications to the this compound moiety can significantly alter their vasoconstriction activity. Specifically, replacing the sulfonamide group with an amidine function, while maintaining the 3-aminoethyl indole core structure, resulted in compounds that induced rapid and sustained vasoconstriction in the carotid arterial circulation, suggesting potential for migraine therapy. []
Q6: What are some synthetic applications of this compound?
A: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with 2-chloronicotinonitrile under basic conditions to afford the pyrido[2,3-c]-1,2-thiazine ring system. [] Additionally, it plays a crucial role in constructing the benzofuro[2,3-c][1,2]thiazine ring system when reacted with 2-chloro-3-benzofurancarboxaldehyde, which is obtained by treating 2-coumaranone with the Vilsmeier reagent. []
Q7: Can this compound be used to synthesize sulfonylisocyanates?
A: Yes, this compound reacts with chlorosulfonylisocyanate to form an intermediate, which upon heating, undergoes rearrangement to yield sulfonylisocyanates. These compounds are valuable intermediates in the synthesis of herbicides. []
Q8: How is this compound employed in the synthesis of Rosuvastatin?
A: this compound is a crucial building block in the multi-step synthesis of Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels. One approach utilizes N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (2) as a key intermediate. This aldehyde (2) is synthesized via a palladium-catalyzed formylation reaction and subsequently coupled with a specific ylide in a Wittig reaction to construct the Rosuvastatin precursor. [] Further transformations, including stereoselective reduction, ultimately lead to Rosuvastatin. []
Q9: Have there been any ab initio calculations performed on this compound?
A: Yes, ab initio calculations have been conducted on this compound to investigate its conformational preferences and to develop force field parameters for molecular mechanics simulations. These calculations provide insights into the molecule's rotational barriers and electronic structure. [, ]
Q10: Is there evidence suggesting the involvement of this compound-containing compounds in modulating ion channel activity?
A: Research indicates that compounds containing the this compound moiety can exhibit potent and selective ion channel modulation. For instance, HMR 1556 [(3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide] acts as a highly selective blocker of the slowly activating delayed rectifier potassium current (IKs) in canine left ventricular myocytes. This compound demonstrates greater potency and specificity compared to other known IKs blockers. [] Furthermore, mefenamic acid, although lacking the this compound moiety itself, requires the presence of the KCNE1 subunit for its IKs activation activity. []
Q11: How is the degradation of amidosulfuron, a herbicide containing the this compound moiety, studied, and what are the identified degradation products?
A: The photodegradation of amidosulfuron in aqueous solutions under simulated sunlight has been investigated using a combination of analytical techniques, including ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV), ultrahigh-pressure liquid chromatography-mass spectrometry (UHPLC-MS), and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS). [] The degradation pathway involves the loss of various fragments, including methylsulfamic acid (CH5NO3S), sulfocarbamic acid (CH3NO5S), carbamic acid (CH3NO2), methyl(methylsulfonyl)sulfamic acid (C2H7NO5S2), this compound (C2H7NO2S), and sulfonic acid (H2SO4), indicating O- and S-demethylation and hydroxylation processes. []
Q12: What analytical techniques are employed to characterize the intermediate N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide in Rosuvastatin synthesis?
A: The Rosuvastatin intermediate, N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, its crystal structure is determined by X-ray diffraction, revealing its crystallization in the monoclinic system, space group C2/C. []
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